tert-Butyl 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
Molecular Architecture
The compound comprises a pyrazole core substituted with a methyl group, a piperidin-3-yl moiety, and a tert-butoxycarbonyl ester. Its molecular formula is C₁₄H₂₃N₃O₂ , with a molecular weight of 265.35 g/mol . The pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) forms the central scaffold. Key structural features include:
- Position 1 : Methyl group (-CH₃) directly bonded to the pyrazole nitrogen.
- Position 3 : Piperidin-3-yl group, a six-membered saturated ring containing one nitrogen atom, attached via its third carbon.
- Position 5 : tert-Butyl ester (-COO-tBu), providing steric bulk and influencing solubility.
The SMILES notation (O=C(C1=CC(C2CCNCC2)=NN1C)OC(C)(C)C ) confirms the connectivity.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₂₃N₃O₂ |
| Molecular weight | 265.35 g/mol |
| SMILES | O=C(C1=CC(C2CCNCC2)=NN1C)OC(C)(C)C |
| IUPAC name | tert-butyl 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylate |
IUPAC Nomenclature
The systematic name is derived as follows:
- Parent structure : 1H-pyrazole (positions 1, 2 for adjacent nitrogens).
- Substituents :
- Position 1 : Methyl group.
- Position 3 : Piperidin-3-yl group (piperidine with attachment at carbon 3).
- Position 5 : tert-Butoxycarbonyl ester (-COO-tBu). The tert-butyl prefix denotes the branched (CH₃)₃C- group in the ester moiety.
Properties
Molecular Formula |
C14H23N3O2 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl 2-methyl-5-piperidin-3-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)12-8-11(16-17(12)4)10-6-5-7-15-9-10/h8,10,15H,5-7,9H2,1-4H3 |
InChI Key |
YMZPKYJKWIZFAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NN1C)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core
Piperidine-3-carboxylic acid (protected as Boc) → β-keto ester (via Meldrum’s acid) → β-enamino diketone (via DMF·DMA) → Pyrazole (via hydrazine derivatives)
- Protection of piperidine nitrogen : The piperidine nitrogen is protected with tert-butoxycarbonyl chloride (Boc-Cl) to prevent undesired side reactions during subsequent steps.
- Formation of β-keto esters : The protected piperidine acids are reacted with Meldrum’s acid in the presence of coupling agents like EDC·HCl and DMAP, facilitating esterification and keto group formation.
- Conversion to β-enamino diketones : Treatment with DMF·DMA introduces enamine functionality, crucial for regioselective cyclization.
Cyclization to Pyrazole
- Condensation with hydrazines : The β-enamino diketone intermediates are reacted with methylhydrazine or phenylhydrazine under controlled conditions (e.g., ethanol or acetonitrile solvents) to form the pyrazole ring.
- Regioselectivity control : Solvent choice influences regioisomer formation; ethanol favors the formation of the desired 1-methyl-3-(piperidin-3-yl)-pyrazole-5-carboxylate with high regioselectivity (~99.5%).
Introduction of the Carboxylate Group
- Ester hydrolysis : The ester group at position 5 can be hydrolyzed under basic conditions (NaOH in ethanol) to yield the free acid, if required.
- Protection/deprotection steps : The Boc group remains intact during these transformations, ensuring the piperidine nitrogen remains protected until final deprotection steps.
Optimization and Reaction Conditions
Alternative Synthetic Approaches
- Direct condensation of hydrazines with β-dicarbonyl compounds : An older method involving refluxing hydrazines with diketones, but with less regioselectivity.
- Use of microwave-assisted synthesis : Accelerates reaction times and improves yields, as demonstrated in related heterocycle syntheses.
Notes on Industrial Scale and Purification
- Scale-up considerations include the use of continuous flow reactors to improve safety and reproducibility.
- Purification typically involves recrystallization from ethanol or chromatography to achieve high purity, essential for subsequent biological evaluations.
Summary of Research Findings
- The regioselective synthesis of pyrazoles bearing piperidinyl groups is achievable via enamine chemistry, with solvent and temperature optimization being crucial.
- Boc protection effectively shields the piperidine nitrogen during multiple reaction steps, facilitating selective functionalization.
- The methodology allows for the incorporation of various substituents at the 3-position of the pyrazole, enabling structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylate can undergo oxidation reactions, particularly at the methyl group or the piperidine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrazole ring or the ester group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Used in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s structural analogs differ in substituents, piperidine substitution position, and stereochemistry:
Key Observations :
- Ester Groups : Ethyl esters () are smaller and less sterically hindered than tert-butyl esters, which may influence hydrolysis rates and bioavailability.
- Aromatic Substituents : Compounds with p-tolyl or trifluoromethylphenyl groups () exhibit enhanced lipophilicity and electronic effects compared to the parent structure.
Spectroscopic and Physicochemical Properties
- NMR Data : ¹H-NMR spectra for analogs (e.g., 5m, 5n) show distinct shifts for piperidine protons (δ ~1.4–3.5 ppm) and pyrazole protons (δ ~6.5–7.5 ppm), with trifluoromethyl groups causing deshielding (δ ~7.8 ppm in 5n) .
- Optical Rotation : Enantiomers like 5n ([α]D²⁰ = +9.9) and 5o ([α]D²⁰ = −9.8) demonstrate the role of stereochemistry in chiral environments .
- IR and MS : Carbamate C=O stretches (~1680–1720 cm⁻¹) and molecular ion peaks (e.g., m/z 487 for 5n) confirm structural integrity .
Functional Group Impact on Bioactivity (Inferred)
- Carboxylate Esters : tert-Butyl esters () may resist enzymatic hydrolysis compared to ethyl esters (), prolonging half-life.
- Piperidine vs.
- Antitumor Potential: Pyrazole derivatives with bulky aromatic groups () exhibit antitumor activity, suggesting that substituent optimization in the target compound could unlock similar properties.
Biological Activity
tert-Butyl 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylate (CAS: 2059993-67-6) is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine moiety and a tert-butyl group, contributing to its pharmacological properties. The molecular formula is C14H23N3O2, with a molecular weight of 265.35 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that pyrazole derivatives can exhibit diverse mechanisms such as:
- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors for enzymes involved in critical metabolic pathways.
- Modulation of Receptor Activity : These compounds may also interact with neurotransmitter receptors, influencing signaling pathways.
Antiparasitic Activity
A study evaluated the antiparasitic activity of several pyrazole derivatives, including this compound. The findings indicated that modifications in the pyrazole structure could significantly affect potency against parasites. For instance, the introduction of specific substituents enhanced activity against Plasmodium falciparum, the causative agent of malaria.
| Compound | EC50 (μM) | Comments |
|---|---|---|
| This compound | 0.064 | Improved potency compared to unsubstituted analogs |
| N-methyl substituted pyrazole | 0.115 | Decreased activity relative to other modifications |
| 4-pyridyl variant | 0.177 | Significantly less active than benchmark compounds |
Cytotoxicity and Metabolic Stability
In addition to antiparasitic activity, the compound's cytotoxicity was assessed in various cell lines. The results showed moderate cytotoxic effects, suggesting a need for further optimization to enhance selectivity towards target cells while minimizing toxicity.
Metabolic stability studies indicated that the compound exhibited moderate stability in human liver microsomes, with a clearance rate that suggests potential for further development in drug formulation.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. Researchers modified different positions on the pyrazole ring and assessed their biological activities through in vitro assays.
Key Findings:
- Structural Modifications : Substituents at the 4-position significantly influenced both potency and metabolic stability.
- Synergistic Effects : Combinations with other pharmacophores demonstrated enhanced biological activity, indicating potential for multi-target approaches in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
